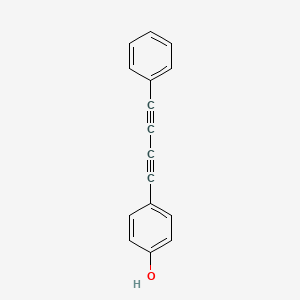
4-(Phenylbuta-1,3-diyn-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylbuta-1,3-diyn-1-yl)phenol is an organic compound characterized by the presence of a phenyl group attached to a butadiyne chain, which is further connected to a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylbuta-1,3-diyn-1-yl)phenol typically involves the coupling of phenylacetylene with a suitable phenol derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to convert the triple bonds into single bonds, resulting in saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenylbutane derivatives.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 4-(Phenylbuta-1,3-diyn-1-yl)phenol serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals or bioactive compounds.
Industry: In materials science, this compound is explored for its electronic properties, making it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which 4-(Phenylbuta-1,3-diyn-1-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or covalent modifications. The phenol group can participate in hydrogen bonding, while the butadiyne chain provides rigidity and electronic properties that influence its interactions.
Comparaison Avec Des Composés Similaires
4-(Phenylethynyl)phenol: Similar structure but with a single triple bond instead of a butadiyne chain.
4-(Phenylpropyn-1-yl)phenol: Contains a propynyl group instead of a butadiyne chain.
4-(Phenylbuta-1,3-diyn-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness: 4-(Phenylbuta-1,3-diyn-1-yl)phenol is unique due to the presence of the butadiyne chain, which imparts distinct electronic properties and rigidity compared to its analogs. This structural feature makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Propriétés
Formule moléculaire |
C16H10O |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-(4-phenylbuta-1,3-diynyl)phenol |
InChI |
InChI=1S/C16H10O/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13,17H |
Clé InChI |
YESOAGFMCBAEAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


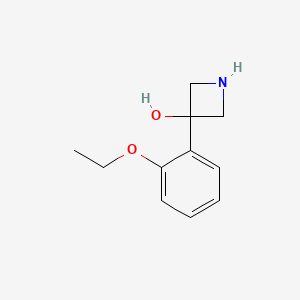
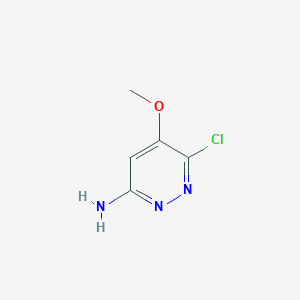
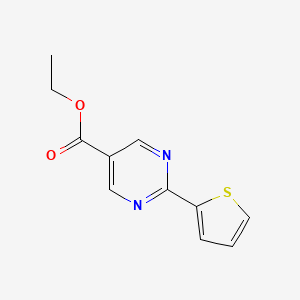
![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)
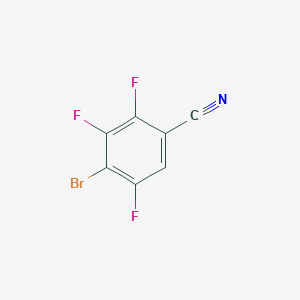
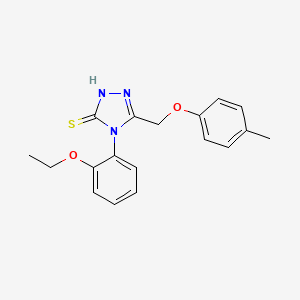
![5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763541.png)
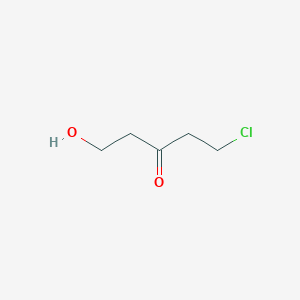

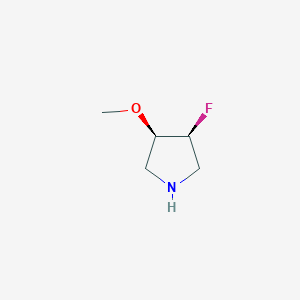
![4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763564.png)
![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)

